molecular formula C27H29F3O7 B13415738 Fluticasone 2-(Fluorooxy)acetyl Furan-2-carboxylic Acid

Fluticasone 2-(Fluorooxy)acetyl Furan-2-carboxylic Acid

Cat. No.: B13415738
M. Wt: 522.5 g/mol
InChI Key: SUILSCJHELZWIO-VLSRWLAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluticasone 2-(Fluorooxy)acetyl Furan-2-carboxylic Acid is a synthetic glucocorticoid compound. It is a derivative of fluticasone, which is widely used in the treatment of various inflammatory conditions, including asthma and allergic rhinitis. This compound is known for its potent anti-inflammatory and immunosuppressive properties, making it a valuable agent in both clinical and research settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fluticasone 2-(Fluorooxy)acetyl Furan-2-carboxylic Acid involves several steps, starting from basic organic compounds. One common method involves the catalytic cross-ketonization of bio-based 2-methyl furoate and acetic acid over a ZrO2 catalyst. This process is carried out in a continuous-flow, gas-phase system at 350°C, achieving high selectivity and conversion rates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using advanced catalytic processes. The use of continuous-flow systems and efficient catalysts like ZrO2 ensures high yield and purity of the final product. These methods are optimized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Fluticasone 2-(Fluorooxy)acetyl Furan-2-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various halogens for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure high efficiency and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced .

Scientific Research Applications

Fluticasone 2-(Fluorooxy)acetyl Furan-2-carboxylic Acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Fluticasone 2-(Fluorooxy)acetyl Furan-2-carboxylic Acid involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound inhibits the activity of nuclear factor kappa B (NF-κB) and other pro-inflammatory transcription factors. This leads to a reduction in the production of inflammatory cytokines and mediators, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fluticasone 2-(Fluorooxy)acetyl Furan-2-carboxylic Acid is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its high selectivity for glucocorticoid receptors and potent anti-inflammatory effects make it a valuable compound in both research and clinical settings .

Properties

Molecular Formula

C27H29F3O7

Molecular Weight

522.5 g/mol

IUPAC Name

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethoxycarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate

InChI

InChI=1S/C27H29F3O7/c1-14-9-16-17-11-19(29)18-10-15(31)6-7-24(18,2)26(17,30)21(32)12-25(16,3)27(14,23(34)36-13-28)37-22(33)20-5-4-8-35-20/h4-8,10,14,16-17,19,21,32H,9,11-13H2,1-3H3/t14-,16+,17+,19+,21+,24+,25+,26+,27+/m1/s1

InChI Key

SUILSCJHELZWIO-VLSRWLAYSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)OCF)OC(=O)C5=CC=CO5)C)O)F)C)F

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)OCF)OC(=O)C5=CC=CO5)C)O)F)C)F

Origin of Product

United States

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